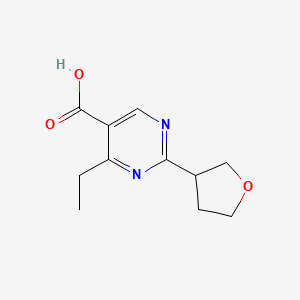
(S)-2-Amino-2-(4-chloro-2-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. The presence of the trifluoromethyl group and the chiral center at the 2-position of the ethan-1-ol backbone makes this compound unique and valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is then resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (Et3N).
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol: The enantiomer of the compound with different stereochemistry.
4-chloro-2-(trifluoromethyl)aniline: A related compound lacking the hydroxyl group.
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol: A similar compound with a different substitution pattern.
Uniqueness
The unique combination of the trifluoromethyl group, chiral center, and hydroxyl group in (2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol makes it distinct from other similar compounds. This structural uniqueness contributes to its specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9ClF3NO |
|---|---|
Peso molecular |
239.62 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |
Clave InChI |
CIEHRJIQZOVKEV-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)C(F)(F)F)[C@@H](CO)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



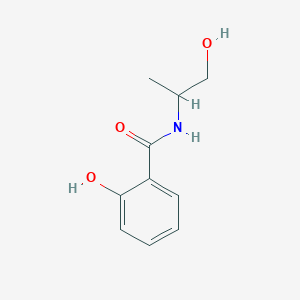
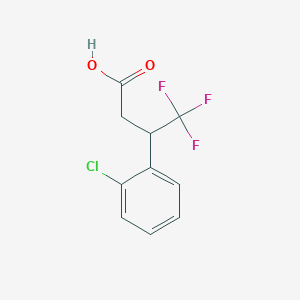
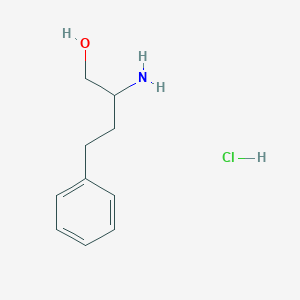

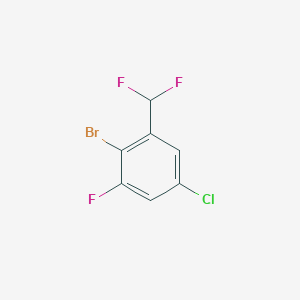
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15316569.png)
![(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15316575.png)
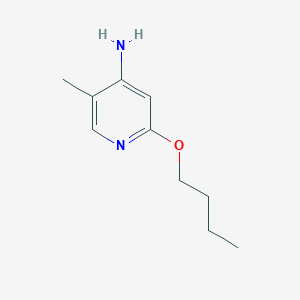
![2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B15316591.png)
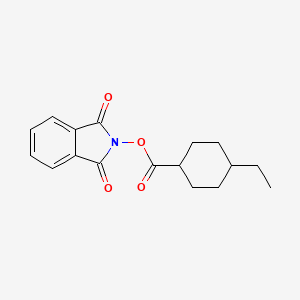
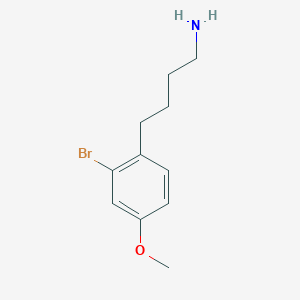
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B15316626.png)
